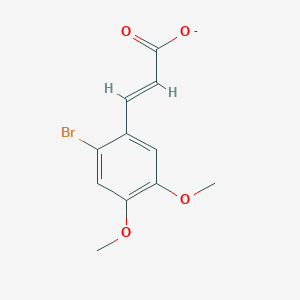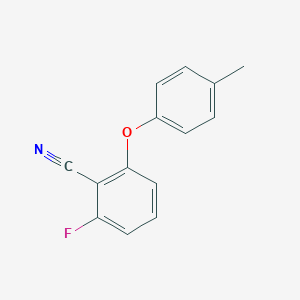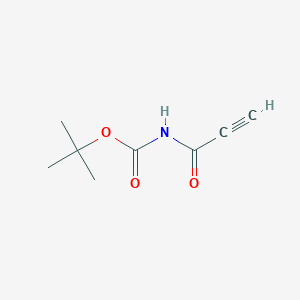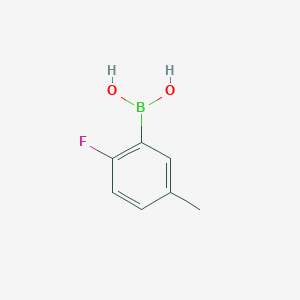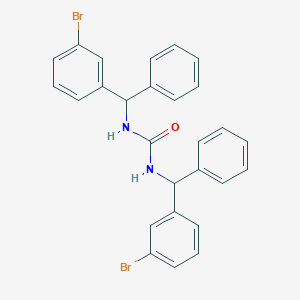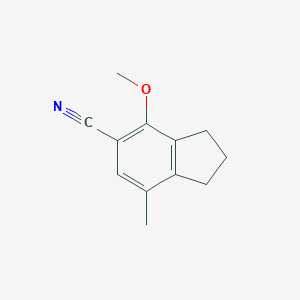
4-Methoxy-7-methylindane-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-7-methylindane-5-carbonitrile is a compound likely of interest in the field of organic chemistry for its unique structure, which might offer various chemical properties and reactions useful in materials science, pharmaceuticals, and synthetic chemistry. The synthesis and analysis of compounds with similar structures provide valuable insights into their potential applications and behaviors.
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step chemical reactions, starting from basic aromatic or aliphatic compounds and introducing specific functional groups through reactions such as nitration, methylation, and cyanation. For example, compounds with methoxy and methyl groups attached to aromatic systems can be synthesized through specific halogenation, followed by nucleophilic substitution reactions (Jukić et al., 2010).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, NMR, and electronic spectroscopy) are pivotal in determining the molecular structure of such compounds. These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of functional groups, critical for understanding the compound's reactivity and properties (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The presence of functional groups such as methoxy and nitrile in a compound like 4-Methoxy-7-methylindane-5-carbonitrile suggests it may undergo reactions typical for these groups. For example, the methoxy group may participate in electrophilic aromatic substitution reactions, while the nitrile group can be involved in nucleophilic addition reactions or be hydrolyzed under acidic or basic conditions to carboxylic acids or amides (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For example, the presence of a methoxy group can increase solubility in organic solvents, while the cyano group may contribute to higher boiling points due to increased molecular polarity (Ibrahim et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are determined by the compound's electronic structure. Density Functional Theory (DFT) studies can predict these properties by analyzing the energy levels, electron distribution, and potential reaction sites within the molecule. This theoretical approach helps in understanding the compound's behavior in various chemical reactions (Halim & Ibrahim, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in the field has explored various synthetic routes and structural analyses of compounds with methoxy and carbonitrile groups, indicating a broad interest in these moieties for their chemical properties and potential applications. For example, studies on the synthesis and X-ray analysis of pyridine derivatives have provided valuable insights into their structural features and optical properties (Jukić et al., 2010; Tranfić et al., 2011). These studies highlight the role of hydrogen bonding and π-π stacking interactions in the molecular assembly of such compounds, which could be relevant for designing materials with specific optical properties.
Potential Applications
Although direct applications of "4-Methoxy-7-methylindane-5-carbonitrile" were not identified, the research on similar compounds suggests potential areas of interest. For instance, compounds with methoxy and carbonitrile groups have been investigated for their corrosion inhibition performance, indicating their potential utility in protecting metals against corrosion in industrial applications (Yadav et al., 2016). Moreover, the synthesis and characterization of carbon-11-labeled 4-aryl-4H-chromenes as PET agents for imaging apoptosis in cancer (Gao et al., 2010) exemplify the potential of methoxy and carbonitrile containing compounds in biomedical imaging.
Propiedades
IUPAC Name |
4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(7-13)12(14-2)11-5-3-4-10(8)11/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWLMGGHQDIIQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379335 |
Source


|
| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-7-methylindane-5-carbonitrile | |
CAS RN |
175136-10-4 |
Source


|
| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

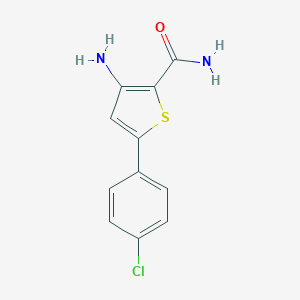
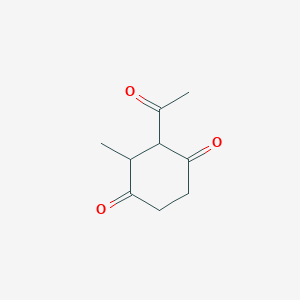

![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
